molecular formula C19H17Cl2N3OS B14733453 N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide CAS No. 5939-91-3

N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide

Cat. No.: B14733453
CAS No.: 5939-91-3
M. Wt: 406.3 g/mol
InChI Key: LHKSVXCTYTYLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide is a complex organic compound that features a thiazole ring, a phenyl group, and a butanamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the reaction of 3,4-dichloroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with a phenyl butanamide derivative to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide involves its interaction with specific molecular targets. The thiazole ring and the dichlorophenyl group are crucial for binding to enzymes or receptors, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-{3-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide
  • N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-{2-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide

Uniqueness

N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dichlorophenyl group.

Properties

CAS No.

5939-91-3

Molecular Formula

C19H17Cl2N3OS

Molecular Weight

406.3 g/mol

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]phenyl]butanamide

InChI

InChI=1S/C19H17Cl2N3OS/c1-2-3-18(25)22-13-6-4-12(5-7-13)17-11-26-19(24-17)23-14-8-9-15(20)16(21)10-14/h4-11H,2-3H2,1H3,(H,22,25)(H,23,24)

InChI Key

LHKSVXCTYTYLIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.